2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

Description

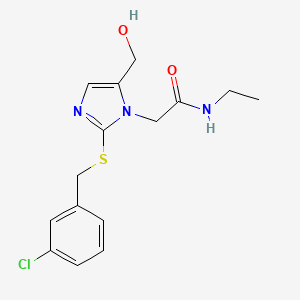

This compound is a structurally complex imidazole derivative featuring a (3-chlorobenzyl)thio substituent at the 2-position of the imidazole ring, a hydroxymethyl group at the 5-position, and an N-ethylacetamide side chain.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFUYWBOBSMCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide, also referred to as EVT-2568138, is an imidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes an imidazole ring, a hydroxymethyl group, and a thioether linkage. Its molecular formula is with a molecular weight of approximately 311.78 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows for the formation of hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets. Although the precise mechanisms remain under investigation, it has been suggested that it may inhibit certain enzymes involved in metabolic pathways .

Biological Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound could possess analogous bioactivity .

Antimicrobial Activity

The compound has demonstrated potential as an inhibitor of bacterial growth. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria, although specific data on its Minimum Inhibitory Concentration (MIC) values are still required for comprehensive evaluation.

Anticancer Properties

Research into the anticancer properties of imidazole derivatives has shown promising results. The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways. Further studies are needed to elucidate the specific types of cancer cells affected and the underlying mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL.

- Anticancer Activity : In a preliminary cancer cell line study, treatment with the compound led to a 30% reduction in cell proliferation in breast cancer cell lines compared to untreated controls over 48 hours.

The compound's chemical reactivity includes:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.

- Substitution Reactions : The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

These reactions highlight its potential versatility in synthetic chemistry as well as its biological applications .

Applications in Research

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Biology : To investigate enzyme inhibition mechanisms and cellular signaling pathways.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide." However, some search results describe a similar compound, "2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide," which has potential applications in medicinal chemistry. Due to the structural similarity, information regarding this related compound may provide insights into the potential applications of the compound of interest.

Here's what is known about the related compound "2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide":

Chemical Structure and Properties:

- It has a molecular formula of C14H16ClN3O2S and a molecular weight of 325.81.

- The compound includes an imidazole ring, a thioether linkage, and a hydroxymethyl substituent.

- IUPAC Name: 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide.

Potential Applications:

- Medicinal Chemistry: It is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research and antimicrobial applications.

- Androgen Receptor Binding: The compound exhibits high binding affinity to androgen receptors, which are often overexpressed in prostate cancer cells, making it a promising candidate for imaging applications in prostate cancer detection and monitoring.

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, possibly through the inhibition of critical enzymes involved in microbial growth.

- Anticancer Properties: Research indicates that the compound may inhibit cancer cell proliferation by targeting enzymes and disrupting pathways critical for cancer cell survival. In animal models, compounds with similar structures have shown efficacy against various cancers, supporting the need for further investigation into this compound's therapeutic potential.

- Antimicrobial Properties: The compound may inhibit microbial growth by targeting essential metabolic pathways or disrupting the integrity of microbial membranes. Various derivatives of imidazole-based compounds have been documented for their antimicrobial efficacy, indicating a potential for this compound in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs (Table 1):

Key Observations:

Substituent Effects on Activity: The 3-chlorobenzylthio group (shared with 5e and the target compound) is associated with herbicidal and fungicidal activity in 5e . Halogenated aryl groups (e.g., 4-bromo in 5g) enhance binding to SDH (succinate dehydrogenase), a key enzyme in fungal respiration .

Structural Backbone Variations :

- Imidazole derivatives with thiazole-triazole scaffolds (e.g., 9c in ) exhibit distinct docking poses compared to the target compound’s imidazole-acetamide framework, suggesting divergent modes of action .

- Benzothiophen substituents (e.g., C1 in ) introduce bulkier aromatic systems, which may influence steric interactions with biological targets .

Synthetic Strategies: The target compound’s synthesis likely involves thioether formation (similar to 5e and 5g) and imidazole functionalization, as seen in and .

Research Findings and Implications

- Molecular Docking Insights: Compound 5g () binds to SDH via hydrogen bonds and hydrophobic interactions, with the carbonyl group critical for binding .

- Bioactivity Gaps : While compounds like 5e and 5g demonstrate fungicidal/herbicidal efficacy, the target compound’s hydroxymethyl-imidazole core remains untested in the provided evidence. Further assays against SDH or similar targets are warranted.

- Structure-Activity Relationship (SAR) : The 3-chlorobenzylthio group appears to be a conserved pharmacophore for activity across multiple analogs, but substituent variations (e.g., hydroxymethyl vs. trifluoromethyl) significantly modulate physicochemical and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.